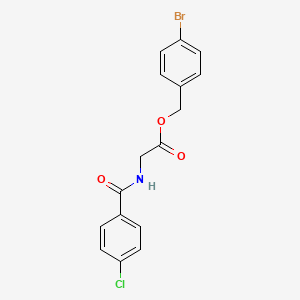
3,3-diphenyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide
Descripción general
Descripción
3,3-diphenyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide, also known as DPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTP is a synthetic compound that belongs to the class of amides and is commonly used in research studies to investigate its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3,3-diphenyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide is not fully understood, but it is believed to act as an inhibitor of enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes play a crucial role in various cellular processes, and their inhibition by 3,3-diphenyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide could lead to the modulation of various cellular pathways.
Biochemical and Physiological Effects:
3,3-diphenyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3,3-diphenyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has been shown to induce cell cycle arrest and apoptosis. In addition, 3,3-diphenyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3,3-diphenyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,3-diphenyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide in lab experiments is its high purity and stability. 3,3-diphenyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide is also readily available and can be synthesized in large quantities. However, one of the limitations of using 3,3-diphenyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
Direcciones Futuras
There are several future directions for the research of 3,3-diphenyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide. One potential direction is the investigation of 3,3-diphenyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the investigation of 3,3-diphenyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide as a drug target for the development of novel drugs. Additionally, the optimization of the synthesis of 3,3-diphenyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide could lead to the development of more efficient and cost-effective methods for the production of the compound.
Aplicaciones Científicas De Investigación
3,3-diphenyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, 3,3-diphenyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. 3,3-diphenyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has also been studied for its potential as a drug target for the development of novel drugs.
Propiedades
IUPAC Name |
3,3-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c27-25(26-24-17-9-15-19-14-7-8-16-22(19)24)18-23(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-6,9-13,15,17,23H,7-8,14,16,18H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOJHNQWMIVYPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3529506.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide](/img/structure/B3529507.png)
![5-bromo-2-chloro-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3529516.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3529519.png)
![2-chloro-4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B3529533.png)
![4-bromobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B3529541.png)
![dimethyl 1-cyclohexyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3529547.png)
![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3529550.png)
![N-(3-chlorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3529557.png)
![4-bromobenzyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B3529570.png)
![4-methyl-N-{[4-methyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3529586.png)
![2-(2,3-dimethylphenoxy)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}acetamide](/img/structure/B3529599.png)

![2-bromo-4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B3529609.png)